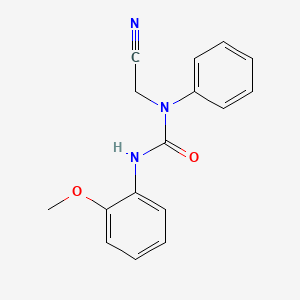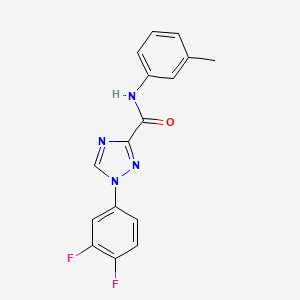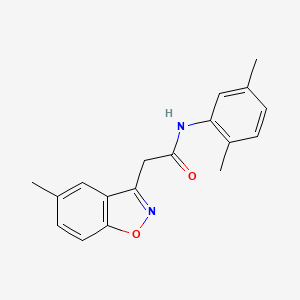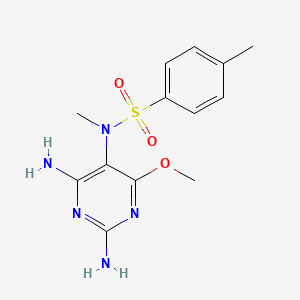
1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyanomethyl group, a methoxyphenyl group, and a phenyl group attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea can be synthesized through a multi-step process involving the reaction of appropriate starting materials. One common method involves the reaction of 2-methoxyphenyl isocyanate with phenylurea in the presence of a suitable base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanomethyl or methoxyphenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific temperature conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted urea derivatives with new functional groups.
Aplicaciones Científicas De Investigación
1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(Cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea can be compared with other similar compounds, such as:
1-(Cyanomethyl)-3-phenylurea: Lacks the methoxyphenyl group, which may result in different chemical and biological properties.
1-(Cyanomethyl)-3-(2-hydroxyphenyl)-1-phenylurea: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
1-(Cyanomethyl)-3-(4-methoxyphenyl)-1-phenylurea: The position of the methoxy group on the phenyl ring can influence the compound’s properties and applications.
Propiedades
Fórmula molecular |
C16H15N3O2 |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
1-(cyanomethyl)-3-(2-methoxyphenyl)-1-phenylurea |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-10-6-5-9-14(15)18-16(20)19(12-11-17)13-7-3-2-4-8-13/h2-10H,12H2,1H3,(H,18,20) |
Clave InChI |
LQFWKATXMITENP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)N(CC#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,1-Dimethylethoxy)carbonyl]-L-homoserine 1,1-Dimethylethyl Ester Methanesulfonate](/img/structure/B13368433.png)
![2-benzyl-4-(4-bromobenzoyl)tetrahydro-2H-pyrrolo[2,3-d]isoxazol-3(3aH)-one](/img/structure/B13368438.png)
![N-(2-chloro-3-pyridinyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368441.png)
![4-[6-Chloro-3-(4-isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B13368450.png)
![N-((2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methyl)-N-(p-tolyl)acetamide](/img/structure/B13368456.png)


![2,3-dihydro-10H-[1,4,2]oxathiazino[3,2-b]quinazolin-10-one](/img/structure/B13368471.png)
![3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B13368492.png)
![4-hydroxy-N-[2-(1H-imidazol-4-yl)ethyl]-7-methoxyquinoline-3-carboxamide](/img/structure/B13368495.png)


![1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368503.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368508.png)
